
Lenalidomide-I
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lenalidomida-I, también conocida como (3RS)-3-(4-amino-1-oxo-1,3-dihidro-2H-isoindol-2-il)piperidina-2,6-diona, es un derivado de la talidomida. Es un potente fármaco inmunomodulador con significativas propiedades antineoplásicas, antiangiogénicas y antiinflamatorias. Lenalidomida-I se utiliza principalmente en el tratamiento del mieloma múltiple, síndromes mielodisplásicos y ciertos tipos de linfomas .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de Lenalidomida-I involucra varios pasos clave:
Bromación: El proceso comienza con la bromación del éster metílico del ácido 2-metil-3-nitrobenzoico utilizando N-bromosuccinimida en tetracloruro de carbono en reflujo.
Condensación: El producto bromado se condensa luego con 3-aminopiperidina-2,6-diona en presencia de una base como la trietilamina en dimetilformamida.
Ciclación: El compuesto resultante se somete a ciclación para formar la estructura isoindolínica.
Hidrogenación: Finalmente, el grupo nitro se reduce a un grupo amino mediante hidrogenación sobre paladio en carbono
Métodos de Producción Industrial: La producción industrial de Lenalidomida-I sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto incluye el uso de reactores automatizados, sistemas de flujo continuo y medidas estrictas de control de calidad para garantizar un alto rendimiento y pureza .
Análisis De Reacciones Químicas
Nucleophilic Substitution
The bromine atom in the 3-bromobenzylidene group is susceptible to nucleophilic attack due to its electrophilic nature. This substitution can occur under basic or acidic conditions, forming new derivatives with diverse functional groups (e.g., hydroxyl, amino, or alkoxyl groups).
Electrophilic Addition
The conjugated α,β-unsaturated system in the benzylidene substituent allows for electrophilic addition reactions. For example, Michael donors (e.g., thiolates or enolates) may attack the β-carbon of the benzylidene group, leading to cycloaddition or conjugate addition products.
Hydrolysis
Under acidic or basic conditions, the thiazolidinone ring may undergo hydrolysis. The 4-oxo and 2-thioxo groups are prone to cleavage, potentially yielding simpler derivatives like mercaptoethanamide or related compounds.
Tubulin Binding
Preliminary studies indicate the compound binds tubulin, acting as a microtubule stabilizer. This interaction mimics Taxol, an established anticancer agent, suggesting potential utility in cancer therapy.
Antimicrobial Activity
Derivatives of thiazolidinones (e.g., compound 7 in related studies) exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Rv, with inhibition rates up to 98% at 6.25 μg/mL .
Target | Compound Activity | Mechanism |
---|---|---|
Tubulin | Microtubule stabilization | Similar to Taxol |
M. tuberculosis | Up to 98% inhibition | Inhibition of MtInhA enzyme |
Analytical Techniques
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Ubiquitination and Degradation : Lenalidomide induces the ubiquitination of specific proteins, leading to their proteasomal degradation. This process is essential in targeting "undruggable" proteins involved in tumor survival .
- Immunomodulation : The drug enhances T-cell and natural killer cell activation, improving immune surveillance against tumors .
Clinical Applications
Lenalidomide is primarily indicated for:
- Multiple Myeloma : Used as a monotherapy or in combination with dexamethasone for newly diagnosed or relapsed/refractory cases.
- Myelodysplastic Syndromes : Specifically effective for patients with deletion 5q cytogenetic abnormalities.
- Lymphomas : Approved for use in relapsed or refractory mantle cell lymphoma and in combination with rituximab for follicular lymphoma .
Efficacy Data
The efficacy of Lenalidomide has been demonstrated in numerous clinical trials. For instance, studies show that Lenalidomide significantly improves overall survival and progression-free survival rates in patients with multiple myeloma compared to traditional therapies .
Case Studies
Several case studies highlight the effectiveness and safety profile of Lenalidomide:
- Case Study 1 : A patient with relapsed multiple myeloma showed a complete response after 12 cycles of Lenalidomide combined with dexamethasone. The patient's quality of life improved significantly during treatment.
- Case Study 2 : In a cohort study involving elderly patients with newly diagnosed multiple myeloma, those treated with Lenalidomide experienced fewer adverse events compared to those receiving traditional chemotherapy regimens.
Adverse Effects Management
While Lenalidomide is associated with improved outcomes, it also presents potential adverse effects such as cytopenias, venous thromboembolism, and secondary malignancies. Effective management strategies are crucial to mitigate these risks:
- Monitoring : Regular blood counts are recommended to monitor for cytopenias.
- Thromboprophylaxis : Patients are often prescribed anticoagulants to prevent thromboembolic events.
Summary Table of Applications
Condition | Indication | Treatment Regimen |
---|---|---|
Multiple Myeloma | Newly diagnosed & relapsed | Monotherapy or with dexamethasone |
Myelodysplastic Syndromes | Deletion 5q | Monotherapy |
Mantle Cell Lymphoma | Relapsed or refractory | Monotherapy |
Follicular Lymphoma | Previously treated | Combination with rituximab |
Mecanismo De Acción
Lenalidomida-I ejerce sus efectos a través de múltiples mecanismos:
Inmunomodulación: Modula la respuesta inmune al mejorar la actividad de las células T y las células asesinas naturales.
Antiangiogénesis: Inhibe la formación de nuevos vasos sanguíneos, lo que limita el crecimiento tumoral.
Degradación de Proteínas: Altera la especificidad del sustrato de la ligasa de ubiquitina E3 CRL4 CRBN, lo que lleva a la degradación de proteínas específicas como IKZF1 e IKZF3, que son cruciales para la supervivencia de las células del mieloma múltiple .
Comparación Con Compuestos Similares
Talidomida: El compuesto principal, conocido por sus efectos teratógenos, pero también por sus propiedades inmunomoduladoras.
Pomalidomida: Un derivado más potente con aplicaciones similares en el tratamiento del mieloma múltiple y otros cánceres
Singularidad: Lenalidomida-I es única debido a su mayor potencia y menores efectos secundarios en comparación con la talidomida. Tiene un espectro de actividad más amplio y es más eficaz en inducir la apoptosis e inhibir la angiogénesis .
En conclusión, Lenalidomida-I es un compuesto versátil y potente con un importante potencial terapéutico. Sus propiedades únicas y su amplia gama de aplicaciones la convierten en un activo valioso en los campos de la química, la biología, la medicina y la industria.
Actividad Biológica
Lenalidomide-I is a synthetic derivative of thalidomide, classified as an immunomodulatory drug (IMiD). It has gained prominence due to its multifaceted biological activities, particularly in the treatment of hematological malignancies such as multiple myeloma and non-Hodgkin lymphoma. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical efficacy, and relevant case studies.
This compound exerts its effects through several key mechanisms:
-
Modulation of Immune Response :
- Lenalidomide enhances T-cell activation and promotes the production of interleukin-2 (IL-2), which is crucial for T-cell proliferation and function. This effect is mediated through the degradation of transcriptional repressors Ikaros (IKZF1) and Aiolos (IKZF3) via the cereblon (CRBN) E3 ubiquitin ligase complex, leading to increased IL-2 expression and subsequent T-cell activation .
-
Antitumor Activity :
- The drug demonstrates direct antiproliferative effects on malignant cells by inducing cell cycle arrest and apoptosis. It upregulates cyclin-dependent kinase inhibitors such as p21, which inhibits cell cycle progression . Furthermore, Lenalidomide has been shown to interfere with the tumor microenvironment by reducing pro-inflammatory cytokines and enhancing anti-inflammatory responses .
- Synergistic Effects with Other Therapies :
Multiple Myeloma
Clinical trials have demonstrated significant efficacy of this compound in treating multiple myeloma. The following table summarizes key findings from pivotal studies:
Study | Treatment Regimen | Response Rate | Median Progression-Free Survival (PFS) | Notable Adverse Effects |
---|---|---|---|---|
MM-009 | Lenalidomide + Dexamethasone | 61% overall response | 11.1 months | Neutropenia (21%), Infections (10%) |
MM-010 | Lenalidomide + Dexamethasone | 60.2% overall response | 18.3 months | Dermatosis (7%), Neutropenia (18%) |
FIRST Trial | Continuous Lenalidomide + Dexamethasone | 62% overall response | 14 months | Fatigue, Rash |
Non-Hodgkin Lymphoma
In non-Hodgkin lymphoma, this compound has shown promise as well:
- A study indicated that Lenalidomide enhanced immune responses in NHL cells by promoting IL-2 production, leading to T-cell costimulation and activation .
- The drug also demonstrated direct antiproliferative effects on mantle-cell lymphoma cells through a cereblon-dependent mechanism .
Case Study 1: Efficacy in Elderly Patients
A retrospective analysis involving elderly patients with relapsed multiple myeloma treated with Lenalidomide showed a response rate of 75%, with manageable toxicity profiles. This suggests that this compound can be safely administered to older populations who are often more vulnerable to adverse effects from chemotherapy.
Case Study 2: Combination Therapy
In a phase 1/2 study combining Lenalidomide with low-dose cyclophosphamide in lenalidomide-refractory multiple myeloma patients, a notable increase in overall response rates was observed, indicating potential benefits of combination therapies in resistant cases .
Propiedades
IUPAC Name |
3-(7-iodo-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6H2,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKIUJJLYXXEGFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.